molecular formula C18H17ClN2O4 B2703848 N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide CAS No. 1164548-51-9

N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide

Cat. No. B2703848
CAS RN: 1164548-51-9
M. Wt: 360.79
InChI Key: WHIBWHMWXSWGFA-CMDGGOBGSA-N
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Description

“N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide” is a chemical compound with the CAS Number: 1164548-51-9 . It has a molecular weight of 360.8 .


Synthesis Analysis

A method for the synthesis of quinazolines, which could be related to the synthesis of this compound, involves the annulation of the benzene ring to 5-acetyl-6 methylpyrimidin-2-one (thione) derivatives . The condensation of the latter at the methyl group with dimethylformamide dimethyl acetal in boiling PhH leads to the formation of 5-acetyl-6-[2-(dimethylamino)vinyl]pyrimidin-2 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C18H17ClN2O4/c1-11(22)14-10-15(18(24)25-16(14)8-9-21(2)3)20-17(23)12-4-6-13(19)7-5-12/h4-10H,1-3H3,(H,20,23)/b9-8+ .


Chemical Reactions Analysis

The compound is involved in a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine 1, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in an alcohol-alkaline medium at reflux for 8–10 h .

It is originated from CN .

Scientific Research Applications

Regioselective and Regiospecific Reactions

  • Chemical Reactivity : This compound exhibits unique reactivity, as highlighted in a study where the formation of a pyridone cycle proceeds regiospecifically in certain solvents, demonstrating its potential in chemical synthesis (Didenko et al., 2010).

Sensor Development

  • Electrochemical Applications : In electroanalysis, derivatives of this compound are used in the development of highly selective and sensitive sensors, such as PVC membrane-based electrodes for detecting specific ions (Zamani et al., 2006).

Photophysical Properties and Fluorophore Design

  • Fluorescent Properties : Derivatives of this compound have been studied for their photophysical properties, particularly in the design of novel merocyanine fluorophores, with applications in fluorescence imaging and sensing (Obydennov et al., 2022).

Enzyme Immobilization and Bioactivity Modulation

  • Biocatalysis : In one innovative application, enzymes were immobilized in copolymers containing derivatives of this compound, leading to photoswitchable biocatalytic activities, which is significant for controlled enzymatic reactions (Willner et al., 1993).

Heterocyclic Synthesis

  • Synthesis of Heterocyclic Compounds : This compound serves as a building block in the synthesis of various heterocyclic systems, demonstrating its versatility in organic synthesis (Kaur et al., 2014).

Polymerization Processes

  • Polymer Chemistry : It has been involved in polymerization processes, illustrating its role in the synthesis of polymers with specific properties (Witek et al., 2013).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It is always recommended to refer to the MSDS for detailed safety and handling information.

properties

IUPAC Name

N-[5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxopyran-3-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-11(22)14-10-15(18(24)25-16(14)8-9-21(2)3)20-17(23)12-4-6-13(19)7-5-12/h4-10H,1-3H3,(H,20,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIBWHMWXSWGFA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)Cl)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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